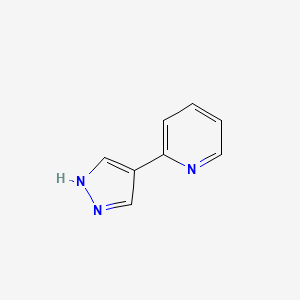

2-(1H-pyrazol-4-yl)pyridine

Übersicht

Beschreibung

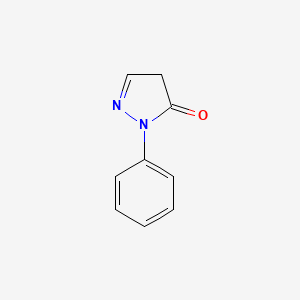

“2-(1H-pyrazol-4-yl)pyridine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula is C8H7N3 .

Synthesis Analysis

The synthesis of pyrazole derivatives like “2-(1H-pyrazol-4-yl)pyridine” has been a focus of many techniques, mainly due to their frequent use as scaffolds in the synthesis of bioactive chemicals . A Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Molecular Structure Analysis

The molecular structure of “2-(1H-pyrazol-4-yl)pyridine” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

The chemical reactions involving “2-(1H-pyrazol-4-yl)pyridine” are diverse. For instance, a Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, which provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-pyrazol-4-yl)pyridine” include a density of 1.2±0.1 g/cm3, boiling point of 364.2±25.0 °C at 760 mmHg, and a molar refractivity of 41.5±0.3 cm3 . It also has a polar surface area of 42 Å2 and a molar volume of 119.5±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacological research, derivatives of 2-(1H-pyrazol-4-yl)pyridine have been explored for their potential as positive allosteric modulators (PAMs). These compounds can cross the blood-brain barrier, making them suitable for preclinical assessment in neurological studies .

Organic Synthesis

This compound has been utilized in Rhodium(III)-catalyzed C–H bond functionalization, providing a method for the synthesis of alkenylation products or indazole derivatives, which are valuable in medicinal chemistry and material science .

Semiconductor Research

Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) complexes have been used as p-type dopants for organic semiconductors, enhancing the efficiency of solid-state dye-sensitized solar cells .

Heterocyclic Chemistry

The compound serves as a precursor in the synthesis of previously inaccessible benzimidazoles, which are important scaffolds in pharmaceuticals and agrochemicals .

Biochemistry

In biochemistry, the pyrazole scaffold has been employed to produce new heterocycles with potential antioxidant properties, assessed using methods like the ABTS assay .

Material Chemistry

Recent advances in material chemistry have seen the use of 2-(1H-pyrazol-4-yl)pyridine derivatives in the synthesis of complex molecules with potential applications in new materials and nanotechnology .

Safety and Hazards

Zukünftige Richtungen

Pyrazole-containing compounds like “2-(1H-pyrazol-4-yl)pyridine” have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Wirkmechanismus

Target of Action

The primary targets of 2-(1H-pyrazol-4-yl)pyridine are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

2-(1H-pyrazol-4-yl)pyridine interacts with its targets by fitting into the active site of the enzyme LmPTR1 . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the target organisms .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the target organisms, disrupting their growth and proliferation

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability

Result of Action

The action of 2-(1H-pyrazol-4-yl)pyridine results in the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of leishmaniasis and malaria, respectively .

Action Environment

The efficacy and stability of 2-(1H-pyrazol-4-yl)pyridine can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH of the environment, the presence of other compounds, and the temperature . .

Eigenschaften

IUPAC Name |

2-(1H-pyrazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOXPYYAVFDCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393826 | |

| Record name | 2-(1H-pyrazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-4-yl)pyridine | |

CAS RN |

439106-75-9 | |

| Record name | 2-(1H-pyrazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439106-75-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

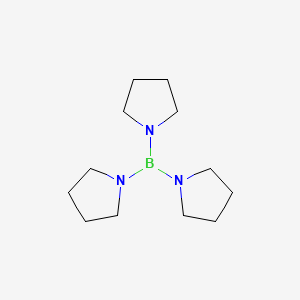

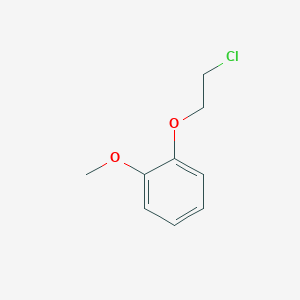

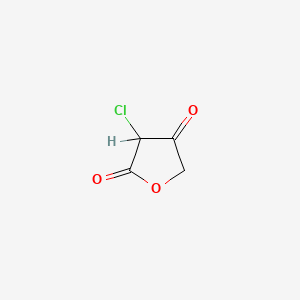

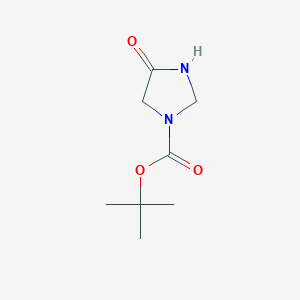

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)